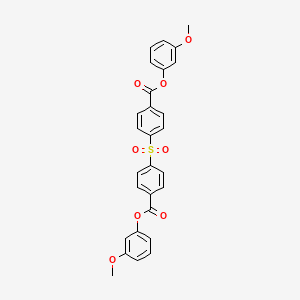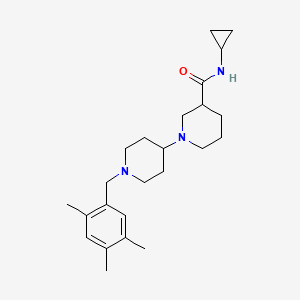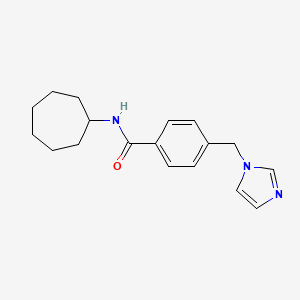![molecular formula C20H21N3O2 B6006088 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6006088.png)
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide, also known as OXA-239, is a novel compound that has been synthesized and researched for its potential applications in the field of medicinal chemistry. This compound is a type of oxadiazole derivative, which is a class of compounds that has shown promising results in various biological activities such as antimicrobial, antitumor, and anti-inflammatory.
Mecanismo De Acción
The exact mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors that are involved in the biological processes of the target cells. For example, N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide has been found to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide has been found to have several biochemical and physiological effects on the target cells. Some of these effects are:
1. Inhibition of bacterial DNA replication: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide inhibits the activity of DNA gyrase, which is essential for bacterial DNA replication. This leads to the inhibition of bacterial growth and proliferation.
2. Induction of apoptosis: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
3. Inhibition of pro-inflammatory cytokines: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide inhibits the release of pro-inflammatory cytokines, which are responsible for inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide in lab experiments are:
1. High potency: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide has been found to exhibit high potency against various biological targets.
2. Low toxicity: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide has been found to have low toxicity in vitro and in vivo.
3. Ease of synthesis: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide can be synthesized easily and in high yields.
The limitations of using N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide in lab experiments are:
1. Limited availability: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide is a novel compound, and its availability may be limited.
2. Lack of detailed pharmacokinetic data: There is limited information available on the pharmacokinetics of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide, which may limit its use in certain experiments.
3. Need for further research: More research is needed to fully understand the mechanism of action and potential applications of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide.
Direcciones Futuras
There are several future directions for research on N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide. Some of these are:
1. Optimization of synthesis: The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide can be optimized further to improve the yield and purity of the compound.
2. Pharmacokinetic studies: More detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide.
3. Structure-activity relationship studies: Studies on the structure-activity relationship of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide can help in the design and synthesis of more potent and selective analogs.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide in humans.
Conclusion:
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide is a novel compound that has shown promising results in various biological activities such as antimicrobial, antitumor, and anti-inflammatory. The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide is relatively easy, and the compound has low toxicity. However, more research is needed to fully understand the mechanism of action and potential applications of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide. Future research directions include optimization of synthesis, pharmacokinetic studies, structure-activity relationship studies, and clinical trials.
Métodos De Síntesis
The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide involves the reaction of 2-methylbenzaldehyde, phenylacetic acid, and 5-methyl-1,3,4-oxadiazol-2-amine in the presence of a catalyst and a solvent. The reaction proceeds through a series of steps, which include the formation of an imine intermediate, followed by reduction and cyclization to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions such as temperature, time, and reagent ratios.
Aplicaciones Científicas De Investigación
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide has been studied for its potential applications in various fields of medicinal chemistry. Some of the research areas where N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide has shown promising results are:
1. Antimicrobial activity: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide has been found to exhibit significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. It has also shown antifungal activity against some fungal strains.
2. Antitumor activity: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
3. Anti-inflammatory activity: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide has been found to exhibit anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-8-6-7-11-17(14)18(16-9-4-3-5-10-16)12-19(24)21-13-20-23-22-15(2)25-20/h3-11,18H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJFROALGHGGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)NCC2=NN=C(O2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-3-(2-methylphenyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6006005.png)
![ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6006006.png)

![4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B6006036.png)


![2-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6006049.png)

![[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6006059.png)
![1-(2-methylphenyl)-2-{5-[(methylthio)methyl]-2-furoyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6006066.png)
![3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006073.png)

![3-amino-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6006089.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(2-hydroxyethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6006101.png)